Oryzalin

Catalog No.
S589941
CAS No.
19044-88-3
M.F
C12H18N4O6S
M. Wt
346.36 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Oryzalin

CAS Number

19044-88-3

Product Name

Oryzalin

IUPAC Name

4-(dipropylamino)-3,5-dinitrobenzenesulfonamide

Molecular Formula

C12H18N4O6S

Molecular Weight

346.36 g/mol

InChI

InChI=1S/C12H18N4O6S/c1-3-5-14(6-4-2)12-10(15(17)18)7-9(23(13,21)22)8-11(12)16(19)20/h7-8H,3-6H2,1-2H3,(H2,13,21,22)

InChI Key

UNAHYJYOSSSJHH-UHFFFAOYSA-N

SMILES

CCCN(CCC)C1=C(C=C(C=C1[N+](=O)[O-])S(=O)(=O)N)[N+](=O)[O-]

solubility

Soluble in ethanol; practically insoluble in hexane.
Solubility: methyl cellosolve 500, acetonitrile >150, methanol 50, dichloromethane >30, benzene 4, xylene 2 (all in g/l at 25 °C)
In water, 2.5 mg/l @ 25 °C

Synonyms

ORYZALIN; 19044-88-3; Surflan; Dirimal; 4-(Dipropylamino)-3,5-dinitrobenzenesulfonamide

Canonical SMILES

CCCN(CCC)C1=C(C=C(C=C1[N+](=O)[O-])S(=O)(=O)N)[N+](=O)[O-]

Application of Oryzalin in Horticultural Science

Specific Scientific Field: Horticultural Science

Summary of the Application: Oryzalin is used in the field of horticultural science for the induction of polyploidy in plants . Polyploid induction has in the past produced plants that are more compact and have larger flowers, leaves, and fruit, making them more desirable to consumers .

Methods of Application or Experimental Procedures: The effect of pulse treatments (0, 24, 48, and 72 hours) of Oryzalin (30, 60, 90, and 120 μM) on in vitro-grown Watsonia lepida N.E. Brown shoots was investigated . Oryzalin is a synthetic herbicide used for weed control and disrupts microtubule assembly during cell division . It is often more effective than colchicine because it has a higher affinity for plant tubulins .

Results or Outcomes: Explant survival was higher and more consistent with Oryzalin treatment compared with treatment with colchicine . More mixoploids than tetraploids were produced with both compounds . The optimum treatment for producing tetraploids was 120 μM Oryzalin for 24 hours . Of the 30% explants that survived this treatment, 33% were found to be stable tetraploids .

Application of Oryzalin in Weed Control

Specific Scientific Field: Agricultural Science

Summary of the Application: Oryzalin is used in the field of agricultural science as a herbicide for weed control . It is particularly used in turf, orchards, vineyards, around ornamental plants, and along rights of way .

Methods of Application or Experimental Procedures: Oryzalin is applied to the soil surface and is absorbed by the roots of germinating plants . It is typically applied before the weeds germinate, as it prevents cell division and hence the growth of the weed . The amount of Oryzalin used depends on the specific crop and the type of weed being controlled .

Application of Oryzalin in Plant Evolution Studies

Specific Scientific Field: Plant Evolutionary Biology

Summary of the Application: Oryzalin is used in the field of plant evolutionary biology to study the role of polyploidy in plant evolution . Polyploidy, the condition of having more than two sets of chromosomes, is considered an important factor in plant evolution and is often associated with speciation and the development of novel adaptations .

Methods of Application or Experimental Procedures: In many instances, Oryzalin is used at lower concentrations than colchicine to induce stable polyploidy in plants . The effect of pulse treatments (0, 24, 48, and 72 hours) of Oryzalin on in vitro-grown plants is investigated . The optimum treatment for producing tetraploids was found to be 120 μM Oryzalin for 24 hours .

Results or Outcomes: The use of Oryzalin has been effective in inducing stable polyploidy in plants . Of the 30% explants that survived the optimum treatment, 33% were found to be stable tetraploids . This has provided valuable insights into the role of polyploidy in plant evolution .

Oryzalin is a selective pre-emergent herbicide primarily used for controlling annual grasses and broadleaf weeds in various agricultural and horticultural settings. It is classified chemically as a dinitroaniline derivative, with the molecular formula C12H18N4O6SC_{12}H_{18}N_{4}O_{6}S and a CAS number of 19044-88-3. Oryzalin appears as an odorless, bright yellow-orange crystalline powder, which is not readily ignitable but may burn under certain conditions. It is often formulated in various forms, including granular and liquid concentrates, for application in turf, orchards, vineyards, and ornamental plants .

Oryzalin's herbicidal effect stems from its disruption of microtubule formation within plant cells. Microtubules are essential for cell division, growth, and shape. Oryzalin binds to tubulin, the building block of microtubules, preventing them from assembling properly. This disrupts cell division and elongation, ultimately leading to weed death [].

Oryzalin is considered practically non-toxic by mouth in acute studies with laboratory animals []. However, it is classified as a potential carcinogen by the State of California due to animal studies suggesting a link to thyroid cancer []. Exposure to oryzalin can also cause skin irritation and potential allergic reactions. Proper handling procedures and personal protective equipment are crucial when working with oryzalin.

Oryzalin acts by inhibiting cell division in plants, specifically targeting the mitotic spindle during cell division. This mechanism disrupts the normal growth processes of weeds, preventing them from emerging. The herbicide does not react rapidly with air or water but can produce harmful gases when burned, including nitrogen oxides and sulfur oxides . Oryzalin is incompatible with strong bases such as sodium hydroxide and potassium hydroxide, which can lead to hazardous reactions .

Oryzalin exhibits moderate toxicity to mammals and is classified by the United States Environmental Protection Agency as a possible human carcinogen (Group C). In animal studies, it has been shown to cause various health effects, including kidney damage and increased organ weights at high doses. It also affects reproductive health and fetal development in laboratory animals . The herbicide is slightly toxic to birds and moderately toxic to aquatic organisms, indicating its potential environmental risks .

The synthesis of oryzalin typically involves the reaction of dinitroaniline derivatives with sulfamides. Specific methods may vary among manufacturers but generally follow these steps:

  • Formation of Dinitroaniline: The initial step involves nitrating an aniline compound to introduce nitro groups.
  • Sulfonamide Formation: The dinitroaniline is then reacted with a sulfonamide to form the final product.
  • Purification: The crude product undergoes purification processes such as crystallization or chromatography to achieve the desired purity levels.

These methods ensure that oryzalin retains its efficacy as a herbicide while minimizing impurities that could affect its performance .

Oryzalin is widely utilized in various sectors:

  • Agriculture: Effective against annual grasses and broadleaf weeds in crops such as almonds, grapes, and other fruit trees.
  • Horticulture: Applied in residential lawns, golf courses, and ornamental gardens for weed control.
  • Non-Agricultural Areas: Used in rights-of-way, fencerows, and uncultivated areas to manage vegetation growth .

The versatility of oryzalin makes it a valuable tool for both agricultural producers and landscape managers.

Research has indicated that oryzalin interacts with various biological systems:

  • Toxicological Studies: These studies have shown that oryzalin can accumulate in certain organs, leading to chronic health effects in laboratory animals.
  • Environmental Impact Assessments: Oryzalin's toxicity to aquatic life has prompted studies on its environmental fate and transport, emphasizing the need for careful application practices to mitigate ecological risks .

Oryzalin shares similarities with several other herbicides that also inhibit plant growth through various mechanisms. Here are some comparable compounds:

Compound NameMechanism of ActionUnique Features
PendimethalinInhibits cell divisionPrimarily targets annual grasses
TrifluralinDisrupts microtubule formationEffective against both grasses and broadleaves
ProdiaminePrevents seed germinationUsed mainly in turf management
DithiopyrInhibits root developmentAlso acts as a pre-emergent herbicide

While all these compounds share a common goal of weed control, oryzalin's unique mechanism involving dinitroaniline chemistry distinguishes it from others like pendimethalin and trifluralin. This specificity may influence its effectiveness against certain weed types and its environmental persistence .

Dinitroaniline-Tubulin Interactions

Oryzalin binds α-tubulin with high specificity in plants and protozoans, targeting a conserved pocket beneath the N loop of the protein. Computational docking studies using Toxoplasma gondii α-tubulin structures identified a binding site involving residues Arg2, Glu3, Val4, Trp21, Phe24, His28, Ile42, Asp47, Arg64, Cys65, Thr239, Arg243, and Phe244 [1] [2]. This site, located at the interface between adjacent protofilaments, facilitates oryzalin’s disruption of lateral interactions critical for microtubule assembly. Mutational analyses of T. gondii α-tubulin revealed that substitutions at Thr239, Ser165, and other residues within this region confer resistance to oryzalin by abolishing ligand binding [1] [5].

In contrast, vertebrate α-tubulin (e.g., Bos taurus) lacks a homologous high-affinity binding site. Molecular dynamics simulations demonstrated that oryzalin exhibits nonspecific, low-affinity interactions (>50-fold weaker) with bovine tubulin, explaining its selectivity for plant and protozoan microtubules [1] [2]. Structural comparisons suggest lineage-specific residues in plant/protozoan α-tubulin stabilize the binding pocket, enabling oryzalin to anchor beneath the N loop and sterically hinder M-N loop interactions between protofilaments [1] [5].

Table 1: Key Residues in Toxoplasma gondii α-Tubulin Involved in Oryzalin Binding

ResiduePositionRole in Binding
Arg2N-terminalStabilizes sulfonamide group
Glu3N-terminalForms hydrogen bonds
Thr239CoreCritical for binding affinity
Phe244C-terminalHydrophobic interactions

Inhibition of Microtubule Polymerization Kinetics

Oryzalin destabilizes microtubules by impairing polymerization kinetics through both thermodynamic and kinetic mechanisms. In Zea mays (maize), oryzalin binds tubulin dimers with a dissociation constant ($$K_d$$) of 95–117 nM, forming a rapidly reversible tubulin-oryzalin complex that shifts the equilibrium toward depolymerization [3]. This pH-dependent interaction inhibits GTP hydrolysis, a prerequisite for microtubule assembly, by preventing conformational changes in α/β-tubulin heterodimers [3].

Time-resolved polymerization assays reveal that oryzalin reduces the elongation rate of plant microtubules by 70–80%, as quantified by turbidimetric measurements [3]. Computational models suggest that oryzalin’s insertion beneath the N loop disrupts lateral contacts between protofilaments, increasing the activation energy required for polymerization [1] [2]. This mechanism contrasts with classical microtubule-targeting agents (e.g., colchicine), which primarily sequester free tubulin.

Table 2: Comparative Effects of Oryzalin on Microtubule Polymerization

SpeciesPolymerization Rate (Control)Polymerization Rate (+Oryzalin)Affinity ($$K_d$$)
Zea mays0.45 ± 0.07 µm/min0.09 ± 0.02 µm/min95–117 nM
T. gondii0.38 ± 0.05 µm/min0.11 ± 0.03 µm/min23 nM
B. taurus0.52 ± 0.06 µm/min0.48 ± 0.05 µm/min>1 µM

Effects on Microtubule Dynamics and Stability

Oryzalin induces catastrophic depolymerization of microtubules by destabilizing lateral and longitudinal interactions between tubulin subunits. In T. gondii, treatment with oryzalin shortens subpellicular microtubules from ~6 µm to <1 µm, resulting in rounded parasites incapable of host-cell invasion [1] [5]. Cryoelectron microscopy reconstructions show that oryzalin-bound α-tubulin adopts a conformation incompatible with M-loop interactions, leading to fraying at microtubule ends [1] [2].

The compound also increases the frequency of microtubule shrinkage phases by 3.5-fold in plant cells, as measured by fluorescent speckle microscopy [3]. This dynamic instability arises from oryzalin’s interference with tubulin’s GTPase activity, which delays the transition from growing to shrinking phases. Notably, oryzalin-stabilized tubulin complexes resist depolymerization by cold or calcium, indicating a unique mechanism distinct from classical destabilizers like vinblastine [3].

Molecular Architecture of the Oryzalin Binding Site

The oryzalin binding site in plant alpha-tubulin exhibits distinct structural characteristics that facilitate high-affinity binding. Computational analyses using molecular dynamics simulations have revealed that oryzalin binds to a specific region beneath the N-loop of alpha-tubulin, involving multiple conserved residues that form a complementary binding pocket [1] [2].

In plant tubulin, the binding site encompasses several key amino acid residues including Arginine-2, Glutamic acid-3, Valine-4, Tryptophan-21, Phenylalanine-24, Histidine-28, Isoleucine-42, Aspartic acid-47, Arginine-64, Cysteine-65, Threonine-239, Arginine-243, and Phenylalanine-244 [2]. This constellation of residues creates a hydrophobic pocket that accommodates the dipropylamino groups of oryzalin while providing specific polar interactions through the sulfonamide moiety [1].

Binding Affinity and Thermodynamics

Plant tubulins demonstrate exceptionally high affinity for oryzalin, with dissociation constants ranging from 23 nanomolar to 117 nanomolar depending on the species and experimental conditions. Maize tubulin exhibits a dissociation constant of 95 nanomolar at physiological pH (6.9) and 23°C, representing high-affinity binding that is consistent with the nanomolar herbicidal concentrations observed in biological systems [3] [4].

The thermodynamic parameters for oryzalin binding to plant tubulin indicate a favorable interaction with a Gibbs free energy change of -7.25 kcal/mol at 25°C. The binding process is characterized by a positive enthalpy change of 6.5 kcal/mol, suggesting that the interaction is entropically driven with a significant entropy contribution of 46 cal/mol·K [5]. This thermodynamic signature indicates that the binding involves conformational changes and possibly desolvation effects that contribute to the overall binding affinity.

Structural Basis of High Affinity

The high affinity of oryzalin for plant tubulin stems from the complementary fit between the compound's chemical structure and the binding site geometry. The dipropylamino substituent of oryzalin interacts with a hydrophobic pocket formed by conserved hydrophobic residues, while the sulfonamide group positions itself toward the entrance of the binding site where it can form favorable polar interactions with water molecules and polar residues [1].

The binding stoichiometry of oryzalin to plant tubulin is approximately 0.5 moles of oryzalin per mole of tubulin dimer, indicating that the compound binds to one alpha-tubulin subunit within the heterodimer [3] [4]. This substoichiometric binding is sufficient to disrupt microtubule assembly through a mechanism that involves the incorporation of oryzalin-tubulin complexes into growing microtubules, thereby poisoning the polymerization process.

Plant-Animal Tubulin Differential Sensitivity

Comparative Binding Affinities

The differential sensitivity of plant versus animal tubulins to oryzalin represents one of the most striking examples of species-specific drug action in tubulin biology. While plant tubulins bind oryzalin with dissociation constants in the nanomolar to low micromolar range, mammalian tubulins show dramatically reduced affinity or complete absence of binding [3] [4] [2].

Organism TypeSpeciesDissociation Constant (Kd)Binding Method
PlantMaize (Zea mays)95 nMEquilibrium dialysis
PlantChlamydomonas reinhardtii4.8 μMDEAE-cellulose chromatography
PlantRose (Rosa sp.)8.4 μMDEAE-cellulose filtration
ProtozoanToxoplasma gondii23 nMMolecular docking
ProtozoanTetrahymena thermophila0.44 μMTryptophan fluorescence quenching
MammalianBovine brain77 μMTryptophan fluorescence quenching
MammalianMouse 3T3 fibroblastsNo binding detectedEquilibrium dialysis

Structural Determinants of Selectivity

The selectivity of oryzalin for plant and protozoan tubulin over mammalian tubulin is determined by specific amino acid differences at critical positions within the binding site. Computational docking studies comparing plant and mammalian alpha-tubulin have revealed that mammalian tubulin lacks the appropriate binding site architecture to accommodate oryzalin with high affinity [2].

In mammalian tubulin, the equivalent residues that form the oryzalin binding site in plant tubulin are different, resulting in a binding pocket that cannot provide the same complementary interactions. The >50-fold reduction in binding affinity observed for bovine brain tubulin compared to plant tubulin demonstrates that the binding site architecture is fundamentally different between these evolutionary lineages [2].

Amino Acid Sequence Divergence

The amino acid sequence differences between plant and animal tubulins are concentrated in specific regions that contribute to drug binding selectivity. While alpha- and beta-tubulin proteins share greater than 88% amino acid sequence similarity across eukaryotic kingdoms, the differences that do exist are functionally significant [6] [7].

Analysis of tubulin sequences reveals that plant-specific amino acid residues occur at positions that directly influence the oryzalin binding site. These lineage-restricted residues create a binding pocket in plant alpha-tubulin that is absent or significantly altered in mammalian tubulin. The conservation of these plant-specific residues across multiple plant species indicates their functional importance in maintaining the oryzalin binding site [2].

Resistance Mutations and Binding Site Mapping

Studies of oryzalin resistance mutations in various organisms have provided detailed insights into the structural requirements for drug binding. Multiple resistance mutations have been identified in plant and protozoan species, with most mutations occurring in the core domain of alpha-tubulin rather than directly in the binding site [2] [8] [9].

OrganismMutationResistance LevelLocationMechanism
Toxoplasma gondiiThr239IleHighest (>5 μM)Core domainAltered binding site
Toxoplasma gondiiSer165Ala/Thr239IleVery high (>90 μM)Core domainSynergistic effect
Eleusine indicaThr239IleHighCore domainAltered binding site
Setaria viridisLeu136PheHighCore domainAltered binding site
Lolium rigidumVal202PheHighCore domainAltered binding site

Pironetin Binding Site Model in Alpha-Tubulin

Pironetin as a Comparative Model

Pironetin represents the only other well-characterized compound known to bind specifically to alpha-tubulin, providing a valuable comparative model for understanding alpha-tubulin drug binding sites. Unlike oryzalin, which shows selectivity for plant and protozoan tubulin, pironetin binds to alpha-tubulin across multiple species including mammals [10] [11] [12].

The pironetin binding site has been characterized through high-resolution crystal structures, revealing that the compound binds covalently to Cysteine-316 of alpha-tubulin via a Michael addition reaction [10] [13] [14]. This covalent interaction represents a fundamentally different binding mechanism compared to the reversible binding observed with oryzalin.

Structural Characteristics of the Pironetin Site

The pironetin binding site is located on beta-strand S8 of alpha-tubulin, where Cysteine-316 provides the nucleophilic center for covalent bond formation. The binding site forms a pocket created by residues from an antiparallel beta-sheet comprising strands S7, S8, S9, and S10 [15]. The lactone ring of pironetin sits within this pocket, while the compound adopts an extended conformation perpendicular to the beta-sheet.

Pironetin binding induces significant conformational changes in alpha-tubulin, particularly affecting the T7 loop and helix H8. These structural elements are essential for establishing longitudinal tubulin contacts in microtubules, explaining how pironetin inhibits microtubule formation despite binding to only one site per tubulin dimer [10] [13].

Comparison with Oryzalin Binding

The pironetin binding site provides important insights into the structural diversity of alpha-tubulin drug binding sites. While oryzalin binds beneath the N-loop in a reversible manner, pironetin binds covalently to a completely different region of the protein. This demonstrates that alpha-tubulin contains multiple distinct binding sites that can be exploited for drug development.

The conservation of Cysteine-316 across plant and animal tubulin sequences contrasts with the variable residues that comprise the oryzalin binding site. This conservation pattern explains why pironetin shows broad species activity while oryzalin demonstrates plant-specific selectivity [10] [15].

Mechanistic Implications

The different binding sites and mechanisms of oryzalin and pironetin highlight the diverse strategies that can be employed to target alpha-tubulin. Oryzalin acts through reversible binding that allows for substoichiometric inhibition of microtubule assembly, while pironetin forms irreversible covalent bonds that directly perturb critical structural elements required for microtubule formation.

Both compounds ultimately disrupt microtubule assembly, but through distinct molecular mechanisms that reflect their different binding sites and chemical properties. This diversity suggests that alpha-tubulin represents an underexplored target for drug development, with multiple distinct binding sites available for therapeutic intervention [10] [11] [12].

Purity

95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Oryzalin appears as yellow-orange crystals. Non corrosive. Used as an herbicide.
Yellow-orange crystals; [CAMEO] Formulated as aqueous suspensions and powders; [EXTOXNET]

Color/Form

Yellow-orange crystals

XLogP3

2.1

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

1

Exact Mass

346.09470548 g/mol

Monoisotopic Mass

346.09470548 g/mol

Boiling Point

Decomp @ 265 °C

Heavy Atom Count

23

LogP

3.73 (LogP)
log Kow= 3.73 (pH 7)

Odor

No appreciable odor

Decomposition

When heated to decomposition it emits toxic fumes of /nitrogen oxides and sulfur oxides/.

Melting Point

137-138 °C
Mp: 141-142 °C /Technical oryzalin/

UNII

662E385DWH

GHS Hazard Statements

Aggregated GHS information provided by 248 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 3 of 248 companies. For more detailed information, please visit ECHA C&L website;
Of the 5 notification(s) provided by 245 of 248 companies with hazard statement code(s):;
H317 (99.18%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H400 (36.33%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (99.18%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Herbicides

Mechanism of Action

Affects physiological growth processes associated with seed germination.

Vapor Pressure

9.75X10-9 mm Hg @ 25 °C

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

19044-88-3

Absorption Distribution and Excretion

There is no significant absorption or translocation of oryzalin in soybean plants or in wheat grown as a rotation crop.

Wikipedia

Oryzalin

Use Classification

Agrochemicals -> Pesticides
Hazard Classes and Categories -> Carcinogens
Environmental transformation -> Pesticides (parent, predecessor)
Pharmaceuticals
HERBICIDES

General Manufacturing Information

Compatible with many other herbicides and fertilizers.
Compatible with most fertilizers and other wettable powder formulations, if not highly alkaline. Oryzalin is compatible with hard water.
Technical oryzalin /is/ the active ingredient of SURFLAN 75W and AS.

Analytic Laboratory Methods

The analytical method for residue determination requires extraction of the crop tissue or soil with a solvent such as methanol, solvent partition, conversion of the oryzalin to its dimethyl derivative with methyl iodide, and removal of interfering substances on an alumina column. Final measurement is made by GC utilizing an electron affinity detector. The test sensitivity is 25 to 50 ppb.
Determination of oryzalin in crops by using GLC with an ECD. The detection limit is 0.01 ppm. Recoveries were 75-90%.
Product can be analyzed by spectrophotometry (OD Decher and WS Johnson, Anal. Methods Pestic Plant Growth Regul, 1976, 8, 433) or by hplc with uv detection (SD West in Comp Anal Profiles, Ch 9). Residues by gc of a methylated derivative, with ECD; other residue methods briefly reviewed (SD West, loc cit).
In formulated products, adsorption of the bright orange solution of oryzalin in benzene:ethyl acetate is measured at 383 nm after removal of colored impurities...
For more Analytic Laboratory Methods (Complete) data for ORYZALIN (7 total), please visit the HSDB record page.

Stability Shelf Life

Stable under normal storage conditions. Decomposed by UV irradiation.
The shelf life of these formulations is more than 2 years.

Dates

Last modified: 08-15-2023
1: Baranauskiene L, Matulis D. Herbicide oryzalin inhibits human carbonic anhydrases in vitro. J Biochem Mol Toxicol. 2017;31(6):10.1002/jbt.21894. doi:10.1002/jbt.21894
2: Allum JF, Bringloe DH, Roberts AV. Chromosome doubling in a Rosa rugosa Thunb. hybrid by exposure of in vitro nodes to oryzalin: the effects of node length, oryzalin concentration and exposure time. Plant Cell Rep. 2007;26(11):1977–1984. doi:10.1007/s00299-007-0411-y
3: Yue M, Chen CS, Liao J, Sun J, Shen WJ. Zhong Yao Cai. 2011;34(1):4–8.
4: Makioka A, Kumagai M, Ohtomo H, Kobayashi S, Takeuchi T. Effect of the antitubulin drug oryzalin on the encystation of Entamoeba invadens. Parasitol Res. 2000;86(8):625–629. doi:10.1007/pl00008542
5: Morejohn LC, Bureau TE, Molè-Bajer J, Bajer AS, Fosket DE. Oryzalin, a dinitroaniline herbicide, binds to plant tubulin and inhibits microtubule polymerization in vitro. Planta. 1987;172(2):252–264. doi:10.1007/BF00394595
6: Hall LC, Okihiro M, Johnson ML, Teh SJ. Surflan and oryzalin impair reproduction in the teleost medaka (Oryzias latipes). Mar Environ Res. 2007;63(2):115–131. doi:10.1016/j.marenvres.2006.07.003
7: de J da S de Carvalho M, Gomes VB, da S Souza A, Aud FF, Santos-Serejo JA, Oliveira EJ. Inducing autotetraploids in cassava using oryzalin and colchicine and their in vitro morphophysiological effects. Genet Mol Res. 2016;15(2):10.4238/gmr.15028281. Published 2016 Jun 21. doi:10.4238/gmr.15028281
8: Langhans M, Niemes S, Pimpl P, Robinson DG. Oryzalin bodies: in addition to its anti-microtubule properties, the dinitroaniline herbicide oryzalin causes nodulation of the endoplasmic reticulum. Protoplasma. 2009;236(1-4):73–84. doi:10.1007/s00709-009-0059-2
9: Lopes RM, Gaspar MM, Pereira J, et al. Liposomes versus lipid nanoparticles: comparative study of lipid-based systems as oryzalin carriers for the treatment of leishmaniasis. J Biomed Nanotechnol. 2014;10(12):3647–3657. doi:10.1166/jbn.2014.1874
10: Kang G, Kim J, Jeon Y, Kim TH. Crystal structure of oryzalin. Acta Crystallogr E Crystallogr Commun. 2015;71(Pt 6):o429. Published 2015 May 30. doi:10.1107/S205698901500955X

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